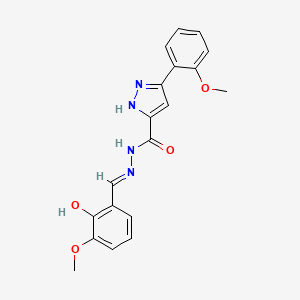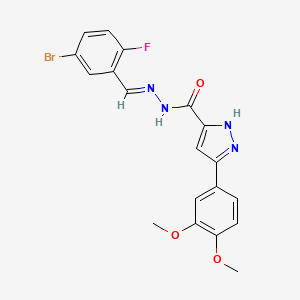![molecular formula C19H20N4O4 B11666509 4-(morpholin-4-ylmethyl)-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11666509.png)
4-(morpholin-4-ylmethyl)-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(morfolin-4-ilmetil)-N’-[(E)-(2-nitrofenil)metilideno]benzohidrazida es un compuesto orgánico complejo que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de morfolina, un grupo nitrofenil y una porción de benzohidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(morfolin-4-ilmetil)-N’-[(E)-(2-nitrofenil)metilideno]benzohidrazida típicamente involucra un proceso de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación de la hidrazida: El material de partida, benzohidrazida, se hace reaccionar con un aldehído o cetona adecuado para formar la hidrazona correspondiente.
Introducción del grupo morfolina: La hidrazona luego se hace reaccionar con morfolina en presencia de un catalizador adecuado para introducir el grupo morfolin-4-ilmetil.
Nitración: El paso final involucra la nitración del anillo fenilo para introducir el grupo nitro.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, el cribado de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores y disolventes de grado industrial para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(morfolin-4-ilmetil)-N’-[(E)-(2-nitrofenil)metilideno]benzohidrazida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenil se puede oxidar aún más para formar derivados de nitroso o nitro.
Reducción: El grupo nitro se puede reducir a un grupo amino en condiciones adecuadas.
Sustitución: La porción de hidrazida puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio (NaBH4) o hidrógeno gaseoso (H2) en presencia de un catalizador de paladio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en reacciones de sustitución.
Principales productos
Oxidación: Formación de derivados de nitroso o nitro.
Reducción: Formación de derivados de amina.
Sustitución: Formación de hidrazidas sustituidas.
Aplicaciones Científicas De Investigación
4-(morfolin-4-ilmetil)-N’-[(E)-(2-nitrofenil)metilideno]benzohidrazida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica o inhibidor en varias vías biológicas.
Medicina: Se exploran sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-(morfolin-4-ilmetil)-N’-[(E)-(2-nitrofenil)metilideno]benzohidrazida implica su interacción con objetivos moleculares y vías específicas. El grupo nitrofenil puede participar en reacciones redox, mientras que el anillo de morfolina puede interactuar con macromoléculas biológicas. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(morfolin-4-ilmetil)anilina
- 4-(morfolin-4-ilmetil)bencilamina
- 4-(morfolin-4-ilmetil)-1H-quinolin-2-ona
Singularidad
4-(morfolin-4-ilmetil)-N’-[(E)-(2-nitrofenil)metilideno]benzohidrazida es única debido a su combinación de un anillo de morfolina, un grupo nitrofenil y una porción de benzohidrazida.
Propiedades
Fórmula molecular |
C19H20N4O4 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
4-(morpholin-4-ylmethyl)-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H20N4O4/c24-19(21-20-13-17-3-1-2-4-18(17)23(25)26)16-7-5-15(6-8-16)14-22-9-11-27-12-10-22/h1-8,13H,9-12,14H2,(H,21,24)/b20-13+ |
Clave InChI |
AUPQOQWMNWCHGY-DEDYPNTBSA-N |
SMILES isomérico |
C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-2-(phenylamino)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11666428.png)
![ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate](/img/structure/B11666434.png)
![ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11666447.png)
![2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11666448.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11666454.png)
![1-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11666458.png)
![3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666461.png)
![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-carboxamide](/img/structure/B11666467.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11666469.png)
![3-(1,3-Benzodioxol-5-ylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11666482.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666488.png)


![N'-(3-allyl-2-hydroxybenzylidene)-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11666506.png)
